4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
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Overview
Description
4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a butoxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the butoxy group, and the attachment of the thiophene ring. Common synthetic routes may involve:
Formation of Benzamide Core: This can be achieved through the reaction of aniline derivatives with acyl chlorides or anhydrides under basic conditions.
Introduction of Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the butoxy moiety.
Attachment of Thiophene Ring: The thiophene ring can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO3 (Nitric acid) or Br2 (Bromine).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Gene Expression: Influencing gene expression and protein synthesis, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazino)ethyl)benzamide
- 4-butoxy-N-(2-(2-(2-hydroxy-3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring, in particular, enhances its potential for electronic and photophysical applications .
Biological Activity
4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a butoxy group, a hydroxyl group, and a thiophene moiety, which are known to influence the compound's biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. Here are key findings from recent studies:
Antimicrobial Activity
- Inhibition of Pathogens : The compound has shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated growth inhibition percentages ranging from 40% to over 60% at concentrations of 32 to 64 µg/mL .
Enzyme Inhibition
- Cholinesterase Inhibition : It has been evaluated as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases. Preliminary results suggest moderate inhibition, with IC50 values indicating competitive efficacy compared to established drugs like rivastigmine .
Case Studies
- Antimicrobial Properties :
- Neuroprotective Potential :
Research Findings Summary
The following table summarizes key biological activities and findings related to this compound:
Properties
IUPAC Name |
4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-4-10-22-15-7-5-14(6-8-15)18(21)19-12-16(20)17-13(2)9-11-23-17/h5-9,11,16,20H,3-4,10,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXCJCUTTZWNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=C(C=CS2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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